1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17ClN6OS and its molecular weight is 376.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0873081 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing 1,3,4-thiadiazole and their biological activities. The study highlighted the potential of these compounds in antimicrobial, antilipase, and antiurease activities, indicating their relevance in the development of new therapeutic agents (Başoğlu et al., 2013).
Synthesis and Antibacterial Screening
Deshmukh et al. (2017) synthesized a series of novel 1,3,4-thiadiazoles and tested them for antibacterial activity. This research underscores the significance of 1,3,4-thiadiazole derivatives, including the compound , in creating new antibacterial agents (Deshmukh et al., 2017).
Microwave-Promoted Synthesis and Biological Activity
Özil et al. (2015) investigated the microwave-promoted synthesis of 1,2,4-triazole derivatives, including 1,3,4-thiadiazole, for their antimicrobial, anti-lipase, and antiurease activities. This study provides insight into the versatility of these compounds in medicinal chemistry (Özil et al., 2015).
Synthesis of Formazans from Mannich Base as Antimicrobial Agents
Sah et al. (2014) conducted research on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating its potential as an antimicrobial agent. This research highlights the pharmaceutical applications of such compounds (Sah et al., 2014).
Conversion of Pyrroles into Bi-1,2,5-Thiadiazoles
Research by Duan and Rees (1997) presented a new route to biheterocycles through the conversion of pyrroles into bi-1,2,5-thiadiazoles. The study's findings have implications for the synthesis of complex heterocyclic compounds in drug discovery (Duan & Rees, 1997).
Antimicrobial Assessment Utilizing Ethyl 1-Aminotetrazole-5-carboxylate
Taha and El-Badry (2010) assessed the antimicrobial properties of heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate. This study contributes to understanding the antimicrobial potential of such compounds, including those with 1,3,4-thiadiazole structures (Taha & El-Badry, 2010).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-propan-2-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6OS/c1-4-12-19-21-16(25-12)18-15(24)13-14(9(2)3)23(22-20-13)11-7-5-10(17)6-8-11/h5-9H,4H2,1-3H3,(H,18,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEGZYYBEYBGFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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